N-Ethoxycarbonyl-L-phenylalanine

Description

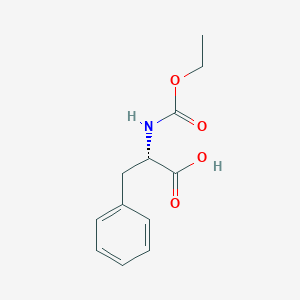

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBBGLSAFZJOMD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethoxycarbonyl-L-phenylalanine: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N-Ethoxycarbonyl-L-phenylalanine, a key derivative of the amino acid L-phenylalanine utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of its fundamental characteristics.

Core Physicochemical Properties

This compound presents as a white to off-white solid and exhibits solubility in organic solvents.[1] Its core quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Melting Point | 78-82 °C | [3] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| Optical Rotation | Data not available |

Experimental Protocols for Property Determination

Detailed methodologies for ascertaining the key physicochemical parameters of this compound are outlined below. These protocols are based on standard analytical techniques for organic compounds and amino acid derivatives.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using Differential Scanning Calorimetry (DSC).

Methodology:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature of the furnace is increased at a constant rate, typically 10 °C/min.

-

The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.

-

The solubility is expressed in units such as g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the amino acid derivative solution using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Optical Rotation Measurement by Polarimetry

The specific rotation of this compound, a measure of its optical activity, is determined using a polarimeter.

Methodology:

-

A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol or chloroform) at a specific concentration (c, in g/mL).

-

The polarimeter sample cell of a known path length (l, in decimeters) is filled with the solution.

-

The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation, [α]Tλ, is calculated using the following formula: [α]Tλ = α / (l × c)

Experimental Workflow

The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following diagram.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and experimental protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to N-Ethoxycarbonyl-L-phenylalanine: Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethoxycarbonyl-L-phenylalanine is an amino acid derivative of significant interest in organic synthesis and medicinal chemistry.[1] It is characterized by the attachment of an ethoxycarbonyl protecting group to the nitrogen atom of L-phenylalanine. This modification enhances its stability and modulates its reactivity, making it a valuable building block in peptide synthesis and the development of more complex molecules.[1] Its inherent chirality, derived from the L-phenylalanine backbone, is a critical feature for its application in the synthesis of stereospecific pharmaceuticals.[1]

Molecular Structure and Properties

This compound is a white to off-white solid that is generally soluble in organic solvents.[1] The presence of the hydrophobic phenyl group contributes to this solubility profile.[1] The ethoxycarbonyl group serves as a protecting group for the amine, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 78-82 °C | [3] |

| InChI | InChI=1/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | [1] |

| SMILES | CCOC(=O)N--INVALID-LINK--C(=O)O | [1] |

Chirality and Stereochemistry

The chirality of this compound is a defining characteristic, originating from the L-phenylalanine precursor. L-phenylalanine is one of the twenty proteinogenic amino acids and possesses a single stereocenter at the alpha-carbon (Cα). In this compound, this stereocenter is preserved.

The "L" designation in the name refers to the spatial arrangement of the substituents around the chiral alpha-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, this configuration is assigned as (S). The SMILES notation, CCOC(=O)N--INVALID-LINK--C(=O)O, explicitly denotes this (S)-configuration at the chiral center with [C@@H].[1] This stereochemical integrity is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Caption: 2D structure of this compound with the chiral alpha-carbon highlighted.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-phenylalanine with an ethoxycarbonylating agent, such as ethyl chloroformate, under basic conditions. The following is a generalized protocol based on standard organic chemistry principles for N-acylation of amino acids.

Materials:

-

L-Phenylalanine

-

Ethyl chloroformate

-

A suitable base (e.g., sodium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine)

-

An appropriate solvent system (e.g., water/dioxane, water/acetone)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolution: L-phenylalanine is dissolved in an aqueous solution of the chosen base. The base serves to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.

-

Acylation: The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with vigorous stirring. The temperature is maintained near 0 °C to control the reactivity and minimize side reactions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting L-phenylalanine is consumed.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities.

-

Acidification: The aqueous layer is then acidified to a pH of approximately 2-3 with cold dilute hydrochloric acid. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as it is less soluble in its acidic form.

-

Extraction and Isolation: The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity. While specific, detailed experimental protocols for this exact molecule are not available in the provided search results, the following methods are standard practice:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of all expected protons and carbons in the molecule and to verify their chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O stretches of the carbamate and carboxylic acid, the N-H bond of the amide, and the aromatic C-H bonds of the phenyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the molecular formula.

-

Melting Point Analysis: The melting point of the synthesized compound would be measured and compared to the literature value to assess its purity.

-

Optical Rotation: The specific rotation of the compound would be measured using a polarimeter to confirm its enantiomeric purity.

Applications in Research and Drug Development

This compound is an important intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is a key building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[4] Its defined stereochemistry is essential for the biological activity of these drugs. The ability to incorporate this protected amino acid into peptide chains also makes it a valuable reagent in peptide and peptidomimetic drug discovery.[1]

References

Spectral Analysis of N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethoxycarbonyl-L-phenylalanine, a key derivative of the amino acid L-phenylalanine used in various scientific applications, including peptide synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Molecular Structure

This compound possesses a chemical formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol .[1][2] The structure features an ethoxycarbonyl group attached to the nitrogen atom of the L-phenylalanine backbone.

Spectral Data Presentation

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of direct experimental data in public repositories, some values are predicted based on the analysis of similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.10 | d | 1H | NH |

| ~4.60 | m | 1H | α-CH |

| ~4.10 | q | 2H | -O-CH₂-CH₃ |

| ~3.15 | m | 2H | β-CH₂ |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | Carbonyl carbon (COOH) |

| ~156 | Carbonyl carbon (N-COO-) |

| ~136 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~61 | -O-CH₂- |

| ~55 | α-CH |

| ~38 | β-CH₂ |

| ~14 | -CH₃ |

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2980, 2940 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1540 | Medium | N-H bend |

| ~1450, 1495 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~700, 740 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Ion |

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - COOH]⁺ |

| 164 | [M - COOEt]⁺ |

| 146 | [M - CH₂-C₆H₅]⁺ |

| 91 | [CH₂-C₆H₅]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., EI) and mass analyzer (e.g., quadrupole or time-of-flight) is used.

-

Mass Analysis and Detection: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide for Researchers

CAS Number: 19887-32-2 Molecular Formula: C₁₂H₁₅NO₄

This technical guide provides an in-depth overview of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical Properties

This compound is a white to off-white solid.[1][2] It is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by an ethoxycarbonyl group. This protection enhances its stability and modifies its reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] It is generally soluble in organic solvents.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19887-32-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 78-82 °C | [2] |

| Purity | ≥97% | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of L-phenylalanine with ethyl chloroformate in the presence of a base. This reaction, a type of Schotten-Baumann reaction, protects the amino group of the amino acid, allowing for selective reactions at the carboxylic acid functionality.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the N-acylation of an amino acid using an acyl chloride.

Materials:

-

L-phenylalanine

-

Ethyl chloroformate

-

Sodium bicarbonate (or another suitable base)

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate in a flask.

-

Cool the flask in an ice bath with constant stirring.

-

Slowly add ethyl chloroformate dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether to remove any unreacted ethyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl). This will precipitate the this compound.

-

Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

References

The Biological Significance of the Ethoxycarbonyl Group on Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of an ethoxycarbonyl group onto the phenylalanine scaffold is a pivotal chemical modification in medicinal chemistry, profoundly influencing the biological properties of the resulting molecules. This technical guide provides an in-depth analysis of the biological significance of the ethoxycarbonyl group when attached to phenylalanine, with a primary focus on its role in enzyme inhibition and as a strategic element in prodrug design. We will explore its impact on pharmacokinetics and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Versatility of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group, an ester of carbonic acid, is a relatively small and simple functional group. However, when appended to a biologically relevant scaffold such as phenylalanine, it can dramatically alter the parent molecule's physicochemical properties, including lipophilicity, polarity, and susceptibility to metabolic enzymes.[1] These changes are instrumental in enhancing therapeutic efficacy, primarily through two key mechanisms: direct interaction with biological targets and modulation of pharmacokinetic profiles in prodrug strategies.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibition

A prime example of the biological significance of the ethoxycarbonyl group on a phenylalanine derivative is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure.

The Role in Potent Enzyme Inhibition

The compound N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline, known as enalapril , is a widely prescribed ACE inhibitor.[2] Enalapril itself is a prodrug, and its active metabolite, enalaprilat , potently inhibits ACE. The N-(1(S)-ethoxycarbonyl-3-phenylpropyl) moiety, a derivative of ethoxycarbonyl-phenylalanine, is crucial for this activity.

The active form, N-[(S)-1-carboxy-3-phenylpropyl]-L-Ala-L-Pro (enalaprilat), exhibits a remarkable inhibitory potency against ACE, with a half-maximal inhibitory concentration (IC50) of 1.2 nM .[3][4] This high affinity is attributed to the structural mimicry of the C-terminal dipeptide of angiotensin I, the natural substrate of ACE. The carboxylate group of the hydrolyzed ethoxycarbonyl moiety chelates the essential zinc ion in the active site of ACE, leading to potent inhibition.

Quantitative Data: In Vitro Potency of ACE Inhibitors

The following table summarizes the in vitro potency of enalaprilat and other key ACE inhibitors, highlighting the efficacy imparted by the core chemical scaffold.

| Inhibitor | IC50 (nM) | Reference(s) |

| Enalaprilat | 1.2 - 2.4 | [3][5] |

| Captopril | 20.0 | [5] |

| Lisinopril | 1.2 | [5] |

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[6][7][8] The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors like enalaprilat.

The Ethoxycarbonyl Group in Prodrug Design

The ethoxycarbonyl group is a cornerstone of prodrug strategies, particularly for enhancing the oral bioavailability of carboxylic acid-containing drugs.[9][10][11] Enalapril serves as a classic example of this application.

Enhancing Oral Absorption

The active form, enalaprilat, has poor oral absorption due to its high polarity. By masking one of the carboxylic acid groups as an ethyl ester (the ethoxycarbonyl group), the lipophilicity of the molecule is increased, facilitating its absorption from the gastrointestinal tract.[6][12] Once absorbed, the ester is rapidly hydrolyzed by esterases in the plasma and liver to release the active enalaprilat.

Pharmacokinetic Profile of an Ethoxycarbonyl-Phenylalanine Prodrug

The pharmacokinetic parameters of enalapril demonstrate the success of this prodrug strategy.

| Parameter | Value | Reference(s) |

| Oral Absorption (Enalapril) | ~60% | [6][7] |

| Time to Peak Plasma Concentration (Enalapril) | ~1 hour | [6][13] |

| Elimination Half-life (Enalaprilat) | ~11 hours | [12][13] |

Experimental Protocols

Synthesis of an N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine Intermediate

The synthesis of the core N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine moiety is a key step in the production of enalapril and related compounds. The following is a representative experimental protocol for the synthesis of this intermediate.

Reaction: Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine followed by hydrogenation.

Materials:

-

Ethyl 2-oxo-4-phenylbutanoate

-

L-alanine benzyl ester 4-toluenesulfonate

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas

-

Ethanol

-

Acetic acid

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reductive Amination: A solution of ethyl 2-oxo-4-phenylbutanoate and L-alanine benzyl ester 4-toluenesulfonate in a suitable solvent is subjected to catalytic hydrogenation in the presence of a palladium catalyst.

-

Hydrogenation: The mixture is hydrogenated under pressure (e.g., 30 psi) until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue contains N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine benzylester.

-

Debenzylation: The benzyl ester is dissolved in ethanol, and a few drops of acetic acid are added. The mixture is then hydrogenated in the presence of 10% Pd/C to cleave the benzyl protecting group, yielding N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine.[1]

-

Purification: The final product is purified by recrystallization or chromatography.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine containing dipeptide.

Conclusion

The strategic placement of an ethoxycarbonyl group on a phenylalanine scaffold is a powerful tool in drug design and development. As exemplified by the ACE inhibitor enalapril, this modification can lead to the creation of potent enzyme inhibitors and highly effective prodrugs with improved pharmacokinetic profiles. The ability of the ethoxycarbonyl group to modulate lipophilicity and serve as a precursor to a key binding moiety highlights its significance in medicinal chemistry. A thorough understanding of the biological implications of this functional group is essential for the rational design of novel therapeutics.

References

- 1. CAS 19887-32-2: N-ethoxycarbonyl-L-phenylalanine [cymitquimica.com]

- 2. Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of N-[(S)-1-carboxy-3-phenylpropyl]-L-Ala-L-Pro and its ethyl ester (MK-421) on angiotensin converting enzyme in vitro and angiotensin I pressor responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Enalapril - Wikipedia [en.wikipedia.org]

- 7. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blumberginstitute.org [blumberginstitute.org]

- 12. [Pharmacokinetics of enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to N-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to synthesize peptides of defined sequence is a cornerstone of modern biochemistry, pharmacology, and drug development. This capability hinges on the strategic use of protecting groups, particularly for the α-amino group of amino acids, to prevent uncontrolled polymerization and direct the course of peptide bond formation. This in-depth technical guide explores the discovery and history of N-protected amino acids, from the foundational work of Emil Fischer to the development of the revolutionary carbobenzoxy (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will provide a detailed historical narrative, present quantitative data on the efficiency of these protecting groups, and offer meticulously outlined experimental protocols for their application and removal. Furthermore, this guide will feature visualizations of key chemical pathways and experimental workflows to provide a comprehensive understanding of these indispensable tools in peptide chemistry.

A Historical Perspective: From Uncontrolled Reactions to Precise Synthesis

The early 20th century witnessed groundbreaking discoveries in protein chemistry. Emil Fischer, a pioneer in the field, proposed in 1902 that proteins were composed of amino acids linked by what he termed "peptide bonds".[1][2] By 1905, he had successfully synthesized a dipeptide, glycyl-glycine, laying the very foundation of peptide synthesis.[1][3] However, the synthesis of longer, defined peptide sequences remained a significant hurdle. The primary challenge was the inherent reactivity of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group, leading to uncontrolled polymerization.

A paradigm shift occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group .[4][5] This was the first readily cleavable N-terminal protecting group that was stable to the conditions of peptide bond formation, yet could be removed under mild conditions that did not affect the newly formed peptide bond.[4] This innovation ushered in an era of controlled, stepwise peptide synthesis.

The quest for even milder and more versatile protecting groups continued, leading to the development of the tert-butyloxycarbonyl (Boc) group . The Boc group, removable under acidic conditions, offered an alternative to the hydrogenolysis required for Cbz cleavage.[6][7] This became particularly important with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in the 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984.[8]

In the late 1970s, Eric Atherton and Bob Sheppard introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group .[8] The Fmoc group is cleaved under mild basic conditions, typically with piperidine, providing an "orthogonal" protection strategy to the acid-labile side-chain protecting groups commonly used in SPPS.[9][10] This orthogonality, where one type of protecting group can be removed without affecting another, is a critical principle in modern peptide synthesis.

The Carbobenzoxy (Cbz) Group: The Dawn of Controlled Synthesis

The introduction of the Cbz group by Bergmann and Zervas was a landmark achievement that enabled the rational synthesis of peptides for the first time.[4][5]

Protection and Deprotection Chemistry

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[5][11] This converts the nucleophilic amine into a much less reactive carbamate.

The primary method for Cbz deprotection is catalytic hydrogenolysis, where the protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[8][11] This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Quantitative Data for Cbz Protection and Deprotection

| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (%) | Reference(s) |

| Cbz | Benzyl Chloroformate | H₂, Pd/C | >90 | [12] |

| HBr in Acetic Acid | Variable | [11] |

Experimental Protocols

Protocol 2.3.1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Reaction) [11]

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.0-3.0 eq) at 0 °C with vigorous stirring.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.1-1.5 eq), either neat or dissolved in a minimal amount of a suitable organic solvent (e.g., dioxane), dropwise to the cold, stirring solution. Maintain the pH of the reaction mixture between 9 and 10.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Isolation: The N-Cbz protected amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.3.2: Cbz Deprotection by Catalytic Hydrogenolysis [8]

-

Dissolution: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

The tert-Butyloxycarbonyl (Boc) Group: A Key for Solid-Phase Synthesis

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), offering a robust and reliable method for temporary N-terminal protection.

Protection and Deprotection Chemistry

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6][12] The deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][13]

Quantitative Data for Boc Protection and Deprotection

| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (%) | Reference(s) |

| Boc | Di-tert-butyl dicarbonate | TFA in DCM (e.g., 50%) | >95 | [4][6] |

| 4M HCl in Dioxane | >95 | [14] |

Experimental Protocols

Protocol 3.3.1: N-Boc Protection of an Amino Acid [15]

-

Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of an organic solvent (e.g., THF, dioxane) and water.

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Extraction: Acidify the aqueous residue with a mild acid (e.g., citric acid) and extract the N-Boc-amino acid with an organic solvent like ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3.3.2: Boc Deprotection in Solid-Phase Peptide Synthesis [4]

-

Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

-

Washing: Wash the resin with DCM and then DMF to prepare for the next coupling step.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Standard for Modern SPPS

The Fmoc group is the most widely used N-terminal protecting group in modern solid-phase peptide synthesis due to its mild cleavage conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.

Protection and Deprotection Chemistry

The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.[1] Deprotection is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF.[5][8] The cleavage proceeds via a β-elimination mechanism.

Quantitative Data for Fmoc Protection and Deprotection

| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Deprotection Time | Reference(s) |

| Fmoc | Fmoc-OSu | 20% Piperidine in DMF | 5-20 minutes | [5][16] |

| Fmoc-Cl | 2% DBU / 2% Piperidine in DMF | Faster than piperidine alone | [5][9] |

Experimental Protocols

Protocol 4.3.1: N-Fmoc Protection of an Amino Acid [1]

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the amino acid solution with vigorous stirring at room temperature.

-

Reaction: Stir the reaction mixture for 4-16 hours.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extraction: Extract the N-Fmoc-amino acid with an organic solvent such as ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 4.3.2: Fmoc Deprotection in Solid-Phase Peptide Synthesis [3]

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

-

Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for an initial 2-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Conclusion: The Indispensable Role of N-Protection in Peptide Science

The development of N-protected amino acids has been a transformative force in chemical and biological sciences. From the pioneering work with the Cbz group to the highly refined and orthogonal strategies employing Boc and Fmoc protecting groups, the ability to control the reactivity of the amino terminus has been paramount to the success of peptide synthesis. This control has not only enabled the routine synthesis of complex peptides for research purposes but has also been instrumental in the development of a wide array of peptide-based therapeutics that have a profound impact on human health. The principles and protocols outlined in this guide represent the culmination of over a century of research and innovation, providing the modern scientist with a powerful toolkit for the construction of these vital biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of N-Ethoxycarbonyl-L-phenylalanine in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethoxycarbonyl-L-phenylalanine stands as a cornerstone chiral building block in modern medicinal chemistry, most notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications in drug design and development. Detailed experimental protocols, quantitative biological data, and visualized biochemical and synthetic pathways are presented to offer a practical resource for professionals in the field.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of an ethoxycarbonyl protecting group on the amine. This modification enhances its stability and reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[1] Its chirality is of paramount importance in biological systems, dictating the stereochemistry of the final drug product and, consequently, its efficacy and safety.[1] The primary application of this compound lies in the development of ACE inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a critical first step in the production of several pharmaceuticals. A common synthetic route involves the reaction of L-phenylalanine with ethyl chloroformate in the presence of a base.

General Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| CAS Number | 19887-32-2 | [2] |

Role in the Synthesis of ACE Inhibitors

This compound is a key precursor in the synthesis of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (a key intermediate for many ACE inhibitors) and its N-carboxyanhydride (NCA) derivative.[3][4] This activated intermediate readily couples with other amino acid derivatives to form the backbone of potent ACE inhibitors like Trandolapril and Enalapril.

Synthesis of Trandolapril

Trandolapril is a non-sulfhydryl ACE inhibitor where N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is a crucial component. The synthesis involves the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.[4][5]

A generalized workflow for the synthesis of Trandolapril is depicted below:

Experimental Protocols

Example Protocol: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

This protocol is a generalized representation based on common laboratory practices.

-

Preparation of the reaction mixture: In a three-necked flask equipped with a mechanical stirrer, dissolve N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (1.0 eq) and disodium hydrogen phosphate (2.0 eq) in water. Add dichloromethane to the mixture and stir at room temperature.[6]

-

Addition of activating agent: Dissolve triphosgene (0.4 eq) in dichloromethane and add it dropwise to the reaction mixture at room temperature.[6]

-

Reaction monitoring and work-up: After the reaction is complete (typically monitored by TLC or HPLC), add pyridine and stir for an additional hour.[6] Allow the layers to separate, and collect the organic phase.

-

Isolation and purification: Concentrate the organic phase under reduced pressure to obtain an oily residue.[6] Dissolve the residue in dichloromethane and add it dropwise to n-heptane to induce crystallization.[6] Filter the white solid, wash with n-heptane, and dry under vacuum to yield N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride.[6]

Biological Activity and Mechanism of Action

The primary therapeutic value of this compound derivatives stems from their role as precursors to ACE inhibitors. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that, when overactivated, can lead to hypertension and cardiovascular disease.[7][8] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby reducing blood pressure.[7][9]

Quantitative Biological Data

The efficacy of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Trandolapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, trandolaprilat, which is a potent ACE inhibitor.[10][11]

Table 1: In Vitro ACE Inhibitory Activity

| Compound | IC₅₀ (nM) | Comments | Reference |

| Trandolaprilat | 1.35 - 3.2 | Active metabolite of Trandolapril | [12] |

| Trandolapril | 2.5 - 15 | Prodrug with some intrinsic activity | [12] |

| Enalaprilat | 34 | Active metabolite of Enalapril | [12] |

| Enalapril | 50,000 | Prodrug with very low intrinsic activity | [12] |

| Captopril | - | Reference ACE inhibitor | - |

| EU-5031 | 41 | Phenylalanine analog | [13] |

| EU-4865 | 41 | Phenylalanine analog | [13] |

| EU-4881 | 1980 | Phenylalanine analog | [13] |

Note: IC₅₀ values can vary depending on the assay conditions.

Pharmacokinetics of Trandolapril

The pharmacokinetic profile of trandolapril and its active metabolite, trandolaprilat, is well-documented.

Table 2: Pharmacokinetic Parameters of Trandolapril and Trandolaprilat

| Parameter | Trandolapril (Prodrug) | Trandolaprilat (Active Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | 4 - 10 hours | [14][15] |

| Elimination Half-life (t₁/₂) | ~6 hours | Effective half-life: 22.5 hours | [14][15] |

| Protein Binding | ~80% | 65% - 94% (concentration-dependent) | [15] |

| Bioavailability (oral) | ~10% | ~70% (as trandolaprilat) | [15] |

| Effect of Renal Impairment (CrCl < 30 mL/min) | ~2-fold increase in plasma concentration | ~2-fold increase in plasma concentration, ~85% reduction in renal clearance | [14][15] |

Conclusion

This compound is a vital chiral synthon in medicinal chemistry, with its most significant contribution being in the synthesis of ACE inhibitors. Its use allows for the stereospecific construction of complex drug molecules, leading to potent and selective therapeutic agents. The detailed understanding of its synthetic applications, coupled with the quantitative analysis of the biological activity of its derivatives, underscores its enduring importance in the development of cardiovascular medicines. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in future drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]

- 4. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. droracle.ai [droracle.ai]

- 10. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Solubility and Stability of N-Ethoxycarbonyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for process development, formulation design, and ensuring the quality and efficacy of the final drug product. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and outlines detailed experimental protocols for determining these crucial parameters.

Introduction to this compound

This compound is an amino acid derivative where the amino group of L-phenylalanine is protected by an ethoxycarbonyl group. This protection strategy is common in peptide synthesis and other organic syntheses to prevent unwanted side reactions.[1] The compound typically appears as a white to off-white solid and its hydrophobic phenyl group suggests solubility in organic solvents.[1] The ethoxycarbonyl moiety not only serves as a protecting group but also influences the molecule's overall physicochemical properties, including its solubility and stability. Factors such as pH and temperature can significantly affect these properties.[1]

Solubility Profile

A comprehensive understanding of the solubility of this compound in various solvents is paramount for its application in synthesis and formulation. While specific quantitative solubility data for this compound is sparse in publicly available literature, data for a structurally similar compound, N-Acetyl-L-phenylalanine, can provide valuable insights.

Illustrative Solubility Data for a Phenylalanine Derivative

The following table summarizes the solubility of N-Acetyl-L-phenylalanine in different solvents. It is important to note that these values are for a close analog and should be used as a qualitative guide. The actual solubility of this compound will need to be experimentally determined.

| Solvent | Solubility of N-Acetyl-L-phenylalanine |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2] |

| Dimethylformamide (DMF) | ~16 mg/mL |

| Ethanol | Slightly soluble; ~20 mg/mL[3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL |

| Water | 7.69 mg/mL[2] |

| Acetone | Soluble; ~20 mg/mL[3][4] |

Data for N-Acetyl-L-phenylalanine is provided as an illustrative example. Actual solubility of this compound must be determined experimentally.

Stability Profile

The stability of this compound is a critical quality attribute that can impact its storage, handling, and use in manufacturing processes. Degradation of the molecule can lead to the formation of impurities, which may affect the safety and efficacy of the final product.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, N-protected amino acids can be susceptible to degradation under various stress conditions. Potential degradation pathways may include:

-

Hydrolysis: The ester and amide bonds in the N-ethoxycarbonyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of L-phenylalanine, ethanol, and carbon dioxide.

-

Oxidation: The phenyl ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress.

-

Decarboxylation: Like other amino acids, decarboxylation can occur under thermal stress.

Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.

Experimental Protocols

To accurately determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, relevant buffer solutions)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points until the concentration in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Forced Degradation (Stress Studies):

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the compound to high-intensity light in a photostability chamber.

-

Note: The duration of each stress condition should be adjusted to achieve a target degradation of 5-20% of the parent compound.

-

-

Development of a Stability-Indicating HPLC Method:

-

Column Selection: Start with a common reversed-phase column (e.g., C18).

-

Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks.

-

Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing their purity.

-

Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

-

Analysis of Stressed Samples:

-

Analyze the samples from the forced degradation studies using the developed stability-indicating HPLC method.

-

Identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting degradants.

-

Caption: Workflow for assessing the stability of a compound through forced degradation studies.

Conclusion

This technical guide has provided an overview of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on a close analog and the detailed experimental protocols offer a robust framework for researchers and scientists to determine these critical properties. A thorough understanding and experimental determination of solubility and stability are indispensable for the successful development and commercialization of pharmaceutical products containing this important synthetic intermediate.

References

Unraveling the Toxicological Profile of N-Ethoxycarbonyl-L-phenylalanine: A Review of Available Data

A comprehensive review of publicly accessible data reveals a significant gap in the detailed toxicological profile of N-Ethoxycarbonyl-L-phenylalanine. While identified as a process impurity in several widely prescribed angiotensin-converting enzyme (ACE) inhibitors, specific quantitative toxicological data, such as LD50, IC50, or No-Observed-Adverse-Effect Levels (NOAELs), remain largely unavailable in the public domain. This technical guide summarizes the existing information and highlights the current limitations in providing a complete safety assessment.

This compound is a derivative of the essential amino acid L-phenylalanine. It is recognized as a known impurity in the synthesis of several ACE inhibitors, including Ramipril (where it is designated as Impurity F), Enalapril (Impurity B), and Quinapril (Impurity B).[1][2][3][4][5] The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require that impurities in drug substances be appropriately identified and controlled within acceptable limits.[6][7] However, the detailed toxicological studies that underpin the safety qualification of these individual impurities are often proprietary and not publicly disclosed in assessment reports.[6][7]

General Safety and Hazard Information

Information regarding the general toxicity of this compound is primarily derived from Safety Data Sheets (SDSs), which present some conflicting classifications.

One supplier's SDS classifies the compound as hazardous, citing it as a cause of skin and eye irritation, and a potential cause of respiratory irritation.[] Conversely, another supplier's SDS states that the substance is not classified as hazardous. This discrepancy underscores the need for definitive, publicly available toxicological studies to establish a clear hazard profile.

Limitations in Publicly Available Toxicological Data

Despite its relevance as a pharmaceutical impurity, dedicated in-vivo or in-vitro toxicological studies on this compound are not readily found in scientific literature or regulatory databases. The core requirements for a detailed toxicological whitepaper, including quantitative data for endpoints like acute toxicity, chronic toxicity, genotoxicity, and cytotoxicity, could not be met due to this absence of data.

Consequently, the creation of summary tables with quantitative toxicological data is not feasible at this time.

Experimental Protocols

The absence of published toxicological studies on this compound means that there are no specific experimental protocols to report. A comprehensive toxicological assessment would typically involve a battery of tests, including but not limited to:

-

Acute Oral Toxicity: Often conducted in rodent models (e.g., rats or mice) to determine the LD50 (the dose lethal to 50% of the test population).

-

Genotoxicity: A series of assays to assess the potential for the compound to cause genetic mutations. Common tests include the bacterial reverse mutation assay (Ames test) and in vitro and in vivo micronucleus assays.

-

Cytotoxicity: In vitro studies using various cell lines to determine the concentration at which the compound is toxic to cells (e.g., IC50).

-

Repeated Dose Toxicity: Longer-term studies (e.g., 28-day or 90-day studies) in animals to identify potential target organs and establish a NOAEL.

Without access to studies that have been performed on this compound, detailed methodologies for these tests cannot be provided.

Signaling Pathways and Mechanisms of Toxicity

As no specific toxicological effects or mechanisms of action have been elucidated for this compound in the public domain, it is not possible to create diagrams of any associated signaling pathways. Research into the parent compound, L-phenylalanine, has explored its effects on various pathways, but these are not directly transferable to its ethoxycarbonyl derivative.

In Silico Toxicological Assessment

In the absence of experimental data, computational (in silico) methods can be used to predict the potential toxicity of a chemical based on its structure.[9][10][11][12][13] These methods utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) models to forecast properties like mutagenicity, carcinogenicity, and organ toxicity. While such predictive tools are valuable for prioritizing chemicals for further testing and for regulatory purposes, a formal in silico toxicological assessment of this compound is not publicly available. Performing such an assessment would require specialized software and expertise.

Logical Relationship: From Pharmaceutical Synthesis to Potential Exposure

The primary context for potential human exposure to this compound is as an impurity in ACE inhibitor medications. The logical flow from its origin to the end-user is depicted in the following diagram.

Figure 1. Logical workflow from synthesis to patient exposure.

Conclusion

Based on a thorough review of publicly available information, a detailed toxicological profile of this compound cannot be constructed at this time. The existing data is limited to its identification as a pharmaceutical impurity and conflicting general hazard classifications. The lack of published in vivo and in vitro studies prevents the reporting of quantitative toxicological data, detailed experimental protocols, and the elucidation of any potential mechanisms of toxicity. While this compound is controlled to acceptable levels in final drug products, the specific data supporting its safety assessment are not in the public domain. Further dedicated research is required to fully characterize the toxicological profile of this compound.

References

- 1. Enalapril EP Impurity B | 82717-96-2 [chemicea.com]

- 2. Quinapril EP Impurity B | 82717-96-2 | SynZeal [synzeal.com]

- 3. Enalapril EP Impurity B | 82717-96-2 | SynZeal [synzeal.com]

- 4. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. docetp.mpa.se [docetp.mpa.se]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. labtoo.com [labtoo.com]

- 11. repositori-api.upf.edu [repositori-api.upf.edu]

- 12. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using N-Protected L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Note on N-Ethoxycarbonyl-L-phenylalanine: While the inquiry specified the use of this compound, a comprehensive search for detailed experimental protocols, including specific deprotection methods and quantitative yield data for its use in solid-phase peptide synthesis (SPPS), did not yield sufficient information. The ethoxycarbonyl group is not a standard protecting group in modern peptide synthesis, with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) being the industry standards. Therefore, to provide a detailed and reliable protocol, the following application notes will focus on the synthesis of a phenylalanine-containing dipeptide using the well-established and widely utilized Fmoc-SPPS chemistry. The principles and techniques described are foundational to peptide synthesis and can be adapted for various research and drug development applications.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, enabling the creation of novel therapeutics, research tools, and biomaterials. L-phenylalanine, an aromatic amino acid, is a common constituent of biologically active peptides. Solid-phase peptide synthesis (SPPS) provides an efficient and robust method for the stepwise assembly of amino acids into a desired peptide sequence. This document outlines the application of Fmoc-based SPPS for the synthesis of a model dipeptide, Glycyl-L-Phenylalanine (Gly-Phe).

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of the dipeptide Gly-Phe using Fmoc chemistry. These values are representative and may vary depending on the specific resin, reagents, and instrumentation used.

| Parameter | Typical Value | Description |

| Resin Loading | 0.4 - 0.8 mmol/g | The initial loading of the first amino acid (Fmoc-Phe) onto the solid support (e.g., Wang resin). |

| Fmoc Deprotection Efficiency | >99% | The efficiency of removing the Fmoc protecting group from the N-terminus of the resin-bound amino acid. |

| Coupling Efficiency | >99% | The efficiency of peptide bond formation between the activated Fmoc-Gly-OH and the deprotected phenylalanine on the resin. |

| Cleavage Yield | 85 - 95% | The percentage of the synthesized peptide that is successfully cleaved from the solid support. |

| Crude Purity (by HPLC) | >80% | The purity of the dipeptide after cleavage and precipitation, prior to purification. |

| Final Yield (after purification) | 60 - 80% | The overall yield of the purified dipeptide based on the initial resin loading. |

Experimental Protocols

This section provides detailed methodologies for the manual solid-phase synthesis of Glycyl-L-Phenylalanine (Gly-Phe) using Fmoc chemistry.

Materials and Reagents

-

Fmoc-Phe-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide Ether

-

Methanol

-

Solid-phase synthesis vessel

-

Shaker

Synthesis Workflow

The overall workflow for the synthesis of Gly-Phe is depicted in the following diagram.

Step-by-Step Protocol

Step 1: Resin Swelling

-

Place the Fmoc-Phe-Wang resin (1 equivalent) in a solid-phase synthesis vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Wash the resin with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

Step 3: Coupling of Fmoc-Gly-OH

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To ensure complete coupling, a Kaiser test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates a successful coupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 4: Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in Step 2.

Step 5: Cleavage and Deprotection

-

Wash the deprotected resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

Step 6: Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude Gly-Phe peptide under vacuum.

-

The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway

Peptides containing phenylalanine can have diverse biological activities. As an illustrative example, D-phenylalanine-containing peptides have been shown to interact with opioid receptors. The following diagram illustrates a simplified signaling pathway for an opioid receptor, which is a G-protein coupled receptor (GPCR).

Application Notes and Protocols for N-Ethoxycarbonyl-L-phenylalanine Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and a generalized protocol for the incorporation of N-Ethoxycarbonyl-L-phenylalanine into synthetic peptides via solid-phase peptide synthesis (SPPS). While the ethoxycarbonyl group is a less common Nα-protecting group in standard SPPS compared to Fmoc and Boc, this document outlines the necessary considerations and a procedural framework for its use.

The successful incorporation of any amino acid derivative in SPPS hinges on a carefully orchestrated series of steps including resin preparation, amino acid activation, coupling, and deprotection. The key challenge in utilizing this compound lies in identifying a selective deprotection method that efficiently removes the ethoxycarbonyl group without compromising the integrity of the growing peptide chain or the solid support.

Core Principles

Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[1] This methodology simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing.[1] The synthesis cycle for each amino acid addition consists of two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[2]